Methiocarb-d3 is not directly used in scientific research. Instead, it serves as an internal standard for quantifying methiocarb through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [].
Methiocarb-d3 is a deuterated form of methiocarb, a carbamate pesticide known for its insecticidal and acaricidal properties. The compound is characterized by the incorporation of stable isotopes of hydrogen (deuterium) into its molecular structure, which enhances its utility in analytical chemistry, particularly in quantifying methiocarb levels in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The chemical formula for methiocarb-d3 is C11H12D3N O2S, with a CAS number of 1581694-94-1 .
The synthesis of methiocarb-d3 typically involves the modification of existing methiocarb synthesis pathways to incorporate deuterated reagents. Common methods include:
These methods ensure that the final product retains the necessary biological activity while allowing for enhanced analytical capabilities.
Methiocarb-d3 is primarily used as an internal standard in analytical chemistry for quantifying methiocarb in environmental samples, food products, and biological matrices. Its unique isotopic signature allows researchers to accurately measure concentrations and assess exposure levels in various studies . Additionally, it plays a role in toxicological research to understand the metabolism and environmental fate of methiocarb.
Interaction studies involving methiocarb-d3 focus on its behavior in biological systems and its interactions with enzymes such as acetylcholinesterase. Research indicates that the presence of deuterium does not significantly alter the binding affinity or mechanism of action compared to non-deuterated methiocarb. This characteristic makes methiocarb-d3 a valuable tool for studying enzyme kinetics and metabolic pathways without altering the fundamental interactions observed with the parent compound .
Methiocarb-d3 belongs to a class of compounds known as carbamates, which share similar mechanisms of action and structural features. Below is a comparison with other related compounds:
Compound Name | Chemical Formula | Mechanism of Action | Toxicity Level |
---|---|---|---|
Methiocarb | C11H15NO2S | Acetylcholinesterase inhibitor | High |
Carbaryl | C12H15NO2 | Acetylcholinesterase inhibitor | Moderate to High |
Propoxur | C11H15NO2 | Acetylcholinesterase inhibitor | Moderate |
Aldicarb | C7H10N2O4S | Acetylcholinesterase inhibitor | Very High |
Uniqueness: Methiocarb-d3's primary uniqueness lies in its stable isotope labeling, which allows for precise quantification methods without altering its biological activity. This feature distinguishes it from other carbamates that lack such labeling capabilities.
Methiocarb-d3 represents a deuterium-labeled analog of the carbamate pesticide methiocarb, wherein three hydrogen atoms are replaced with deuterium isotopes [1]. The molecular formula of methiocarb-d3 is C₁₁H₁₂D₃NO₂S, reflecting the incorporation of three deuterium atoms in place of hydrogen atoms in the original methiocarb structure [5] [6]. The molecular weight of methiocarb-d3 is 228.33 grams per mole, representing a mass increase of approximately 3.02 daltons compared to the non-deuterated parent compound [1] [5].
The Chemical Abstracts Service registry number for methiocarb-d3 is 1581694-94-1, which distinguishes it from the unlabeled methiocarb compound bearing CAS number 2032-65-7 [6]. The deuterium incorporation specifically occurs at the nitrogen-methyl position of the carbamate functional group, resulting in the formation of a trideuteriomethyl substituent [2] [8].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₂D₃NO₂S | [1] [5] |
Molecular Weight | 228.33 g/mol | [1] [5] |
CAS Number | 1581694-94-1 | [6] |
Exact Mass | 228.33 Da | [5] |
Isotopic Enrichment | 99 atom % D | [6] |
The structural characterization of methiocarb-d3 follows established protocols for deuterated compounds, employing multiple analytical techniques to confirm the position and extent of deuterium incorporation [36]. The International Union of Pure and Applied Chemistry name for methiocarb-d3 is 3,5-dimethyl-4-(methylthio)phenyl N-methyl-d3-carbamate, clearly indicating the specific location of deuterium substitution [5].
The compound maintains the characteristic carbamate structure of the parent molecule, consisting of a phenolic ring system substituted with two methyl groups at positions 3 and 5, a methylthio group at position 4, and a carbamate ester linkage [25]. The deuterium labeling occurs exclusively in the methyl group attached to the nitrogen atom of the carbamate moiety [4] [7].
Structural confirmation relies on mass spectrometric analysis, which demonstrates the characteristic mass shift of +3 daltons relative to the unlabeled compound [2]. The incorporation of deuterium can be verified through nuclear magnetic resonance spectroscopy, where the deuterated methyl group exhibits distinctive spectral characteristics due to the altered nuclear spin properties of deuterium [39].
The Simplified Molecular Input Line Entry System representation for methiocarb-d3 is [2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C, explicitly showing the deuterium substitution pattern [2] [8]. The International Chemical Identifier string incorporates the isotopic specification: InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 [5] [8].
The isotopic composition of methiocarb-d3 reflects a high degree of deuterium enrichment, typically exceeding 99 atom percent deuterium at the labeled positions [6]. The deuterium incorporation follows a specific pattern, with all three hydrogen atoms of the nitrogen-bound methyl group replaced by deuterium atoms [4] [7]. This selective labeling pattern is crucial for analytical applications, as it provides a distinctive mass spectrometric signature while maintaining the fundamental chemical and biological properties of the parent compound [32].
The deuterium incorporation strategy employed in methiocarb-d3 synthesis ensures minimal perturbation of the molecular electronic structure while providing sufficient isotopic distinction for analytical purposes [17]. The kinetic isotope effects associated with deuterium substitution become particularly relevant in metabolic studies, where the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can influence reaction rates [31] [34].
The stable isotope labeling enables precise tracking and quantification in complex analytical matrices through mass spectrometry [33]. The three-fold deuterium substitution provides an adequate mass shift to distinguish the labeled compound from naturally occurring isotopic variants of the unlabeled molecule [20].
Isotopic Parameter | Specification | Reference |
---|---|---|
Deuterium Content | 99 atom % D | [6] |
Labeling Pattern | N-methyl-d3 | [4] [7] |
Mass Shift | +3.02 Da | [1] [5] |
Chemical Purity | 96% | [6] |
The solubility characteristics of methiocarb-d3 closely parallel those of the parent compound, with minor variations attributable to isotopic effects [11]. Methiocarb-d3 demonstrates excellent solubility in organic solvents, particularly in dimethyl sulfoxide and dimethyl formamide, where solubility reaches approximately 20 milligrams per milliliter [11]. Ethanol provides moderate solubility of approximately 10 milligrams per milliliter, making it suitable for stock solution preparation [11].
The compound exhibits limited aqueous solubility, consistent with its lipophilic character and the presence of aromatic and alkyl substituents [9]. In aqueous phosphate-buffered saline at physiological pH, the solubility is approximately 0.5 milligrams per milliliter when co-dissolved with dimethyl sulfoxide [9]. This solubility profile necessitates the use of organic co-solvents for aqueous analytical applications [11].
The deuterium substitution has minimal impact on the overall solubility profile, as the isotopic effects on intermolecular interactions are generally small for hydrogen-deuterium exchange [40]. The partition coefficient and distribution behavior remain essentially unchanged compared to the non-deuterated analog [12].
Solvent | Solubility (mg/mL) | Reference |
---|---|---|
Dimethyl sulfoxide | 20 | [11] |
Dimethyl formamide | 20 | [11] |
Ethanol | 10 | [11] |
PBS/DMSO (1:1) | 0.5 | [9] |
The thermal properties of methiocarb-d3 exhibit subtle variations from the parent compound due to isotopic effects on vibrational frequencies and intermolecular interactions [9]. Current analytical data indicate that precise melting and boiling point determinations for methiocarb-d3 remain undetermined in published literature [9]. However, comparative analysis with the non-deuterated methiocarb provides insight into expected thermal behavior.
The parent compound methiocarb exhibits a melting point of 118.5 degrees Celsius, and the deuterated analog is expected to show a slight elevation in melting point due to stronger carbon-deuterium bonds [25] [12]. Deuterium substitution typically results in minor increases in melting points due to reduced zero-point vibrational energy and altered crystal packing [17].
The boiling point of methiocarb-d3 is anticipated to be marginally lower than that of the parent compound, following the general trend observed for deuterated organic compounds where stronger intramolecular bonds lead to weaker intermolecular interactions [40]. The parent compound demonstrates a boiling point of 341.3 degrees Celsius at 760 mmHg [12].
The spectroscopic profile of methiocarb-d3 reveals characteristic features that distinguish it from the non-deuterated parent compound [22] [29]. Mass spectrometric analysis provides the most definitive identification, with the molecular ion peak appearing at mass-to-charge ratio 228.33, representing a +3 mass unit shift from the parent compound [2] [27].
Nuclear magnetic resonance spectroscopy demonstrates specific alterations in the proton spectrum, where the nitrogen-bound methyl group signal is significantly reduced or absent due to deuterium substitution [39]. The deuterium nucleus, with its different gyromagnetic ratio, does not appear in conventional proton nuclear magnetic resonance spectra, creating a characteristic spectral pattern [39].
Infrared spectroscopy reveals subtle shifts in vibrational frequencies, particularly in the carbon-hydrogen stretching and bending regions [36]. The carbon-deuterium bonds exhibit lower stretching frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium [28]. These spectral differences enable confirmation of deuterium incorporation and assessment of isotopic purity [36].
The fragmentation pattern in electron ionization mass spectrometry shows characteristic losses corresponding to the deuterated methyl group, providing structural confirmation [22] [27]. The base peak typically appears at mass-to-charge ratio 169, corresponding to the loss of the carbamate portion, while retaining the aromatic ring system [22].
Spectroscopic Method | Key Characteristic | Reference |
---|---|---|
Mass Spectrometry | Molecular ion at m/z 228.33 | [2] [27] |
¹H NMR | Absent N-methyl signal | [39] |
IR Spectroscopy | C-D stretch ~2100-2300 cm⁻¹ | [28] |
MS Fragmentation | Base peak at m/z 169 | [22] |
The comparative analysis between methiocarb-d3 and its non-deuterated analog reveals both similarities and distinct differences attributable to isotopic substitution [25] [12]. The parent compound methiocarb possesses a molecular formula of C₁₁H₁₅NO₂S with a molecular weight of 225.31 grams per mole, representing a mass difference of 3.02 daltons compared to the deuterated version [25] [12].
Both compounds maintain identical chemical connectivity and stereochemistry, ensuring that the fundamental biological and chemical properties remain preserved [32]. The deuterium substitution specifically targets the metabolically labile nitrogen-methyl position, which represents a common site of oxidative metabolism in carbamate compounds [37].